N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with appropriate amines and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole core and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide moiety also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is unique due to its specific combination of the oxadiazole and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-16-12(20-17-9)8-14-11(18)7-15-13(19)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELJHAGDVQVRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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